2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
Overview
Description
2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid is a complex organic compound with the molecular formula C16H15NO5 It is known for its unique structure, which includes a methoxyphenoxy group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of 2-(2-Methoxyphenoxy)acetic acid: This is achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-(2-Methoxyphenoxy)acetic acid is then acylated with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the intermediate product.
Final Coupling: The intermediate product is further reacted with another molecule of 4-aminobenzoic acid under similar coupling conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or sulfonated derivatives.
Scientific Research Applications
2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
- 4-(4-Methoxyphenoxy)benzoic acid
- 2-(4-Methoxyphenyl)acetic acid
Uniqueness
2-[[4-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[[4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-30-19-8-4-5-9-20(19)31-14-21(26)24-16-12-10-15(11-13-16)22(27)25-18-7-3-2-6-17(18)23(28)29/h2-13H,14H2,1H3,(H,24,26)(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMMQDQXKNXKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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